molecular formula C23H16Cl2N4O3 B1229262 1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester

1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester

Cat. No. B1229262
M. Wt: 467.3 g/mol
InChI Key: PUMPJEZXXDPVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Enaminones as Building Blocks in Heterocyclic Synthesis

Enaminones, such as 1,3-diphenyl-propan-2-one, play a crucial role in the synthesis of various heterocyclic compounds. These compounds have been utilized to create derivatives like thieno[2,3-b]pyridines and pyrido[2′,3′:2,3] thieno[4,5-d]pyrimidines, which are important for developing pharmaceuticals and other specialized chemicals (Abdel-Khalik et al., 2004).

Synthesis and Cyclizations of Cyanoacetamides

Cyanoacetamides, including those derived from 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, have been synthesized and used for creating various heterocyclic compounds. These syntheses are significant for the development of novel pharmaceuticals and materials (Chigorina et al., 2019).

Antidiabetic Properties of Pyrazole Derivatives

A series of 1,3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives have been synthesized and shown to exhibit promising antidiabetic properties. This demonstrates the potential of these compounds in developing new treatments for diabetes (Anonymous, 2020).

Green Oxidation Catalysis

Pyrazole derivatives, including 3,5-diphenyl-1H-pyrazole, have been used in developing catalysts for the green oxidation of alcohols. This research is crucial for creating environmentally friendly catalytic processes (Maurya & Haldar, 2020).

Structural Modifications and Supramolecular Aggregation

Thiazolo[3, 2-a]pyrimidines, including derivatives of 7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, have been studied for their structural modifications and conformational features, which are important for understanding their supramolecular aggregation and potential applications in material science and drug development (Nagarajaiah & Begum, 2014).

Synthesis of Novel Functionalized Compounds

Research has been conducted on synthesizing novel functionalized compounds, such as 1,4-dihydropyridines with a pyrazole moiety, which are important in pharmaceutical chemistry and material science (Thakrar et al., 2012).

properties

Product Name

1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester

Molecular Formula

C23H16Cl2N4O3

Molecular Weight

467.3 g/mol

IUPAC Name

[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate

InChI

InChI=1S/C23H16Cl2N4O3/c24-16-11-19(25)22(26-12-16)27-20(30)14-32-23(31)18-13-29(17-9-5-2-6-10-17)28-21(18)15-7-3-1-4-8-15/h1-13H,14H2,(H,26,27,30)

InChI Key

PUMPJEZXXDPVJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(=O)NC3=C(C=C(C=N3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester
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1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester
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1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester
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1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester
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1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester
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1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester

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